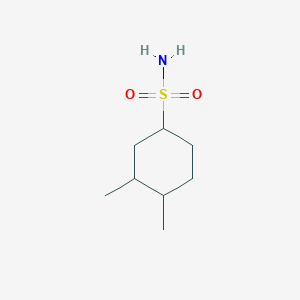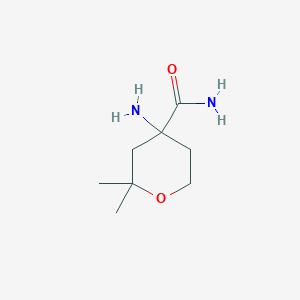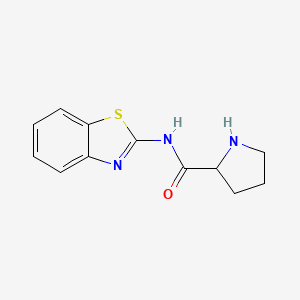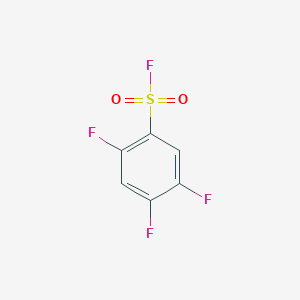
6-Cyclopentylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopentylpyridine-3-carboxylic acid is an organic compound featuring a pyridine ring substituted with a cyclopentyl group at the 6-position and a carboxylic acid group at the 3-position. This compound is part of the pyridinecarboxylic acids family, known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopentylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the cyanide ion displacement followed by hydrolysis, which is limited to primary and some secondary alkyl halides .
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyclopentylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Cyclopentylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Cyclopentylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Pyridinecarboxylic acids: These include nicotinic acid, isonicotinic acid, and picolinic acid.
Cyclopentyl derivatives: Compounds like cyclopentylamine and cyclopentanol share the cyclopentyl group but differ in their functional groups.
Uniqueness: 6-Cyclopentylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group and a pyridinecarboxylic acid moiety makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
6-cyclopentylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-5-6-10(12-7-9)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14) |
InChI-Schlüssel |
YZSICNRDDIFTGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)
![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218601.png)


![2-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13218615.png)
![1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B13218630.png)


![3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13218656.png)


![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)
